Dec-4-en-1-ol
Overview
Description
Dec-4-en-1-ol, also known as 4-decene-1-ol, is a fatty alcohol with the molecular formula C10H20O. It is a colorless liquid with a characteristic odor of grease. This compound is soluble in organic solvents but insoluble in water. It has a density of approximately 0.83 g/cm³, a melting point of around -68°C, and a boiling point of about 206-208°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dec-4-en-1-ol can be synthesized through the dehydrogenation of acetic anhydride hydroxyacyl isobutylene . This method involves the removal of hydrogen atoms from the precursor compound to form the desired alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale dehydrogenation processes under controlled conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents and acids.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted alcohols depending on the reagents used.
Scientific Research Applications
Dec-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a surfactant, emulsifier, and wetting agent in various chemical formulations.
Biology: The compound is studied for its potential biological activities and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is widely used in cosmetics, detergents, and lubricants due to its surfactant properties.
Mechanism of Action
The mechanism of action of Dec-4-en-1-ol involves its interaction with lipid membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The compound may also interact with specific molecular targets, such as enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
(E)-4-Decen-1-ol: A stereoisomer of Dec-4-en-1-ol with similar chemical properties but different spatial arrangement of atoms.
(Z)-4-Decen-1-ol: Another stereoisomer with distinct physical and chemical properties due to the different configuration around the double bond.
Tetradec-11-en-1-ol: A longer-chain analog with similar functional groups but different chain length.
Hexadec-11-en-1-ol: Another longer-chain analog with similar functional groups but different chain length.
Uniqueness: this compound is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. Its ability to act as a surfactant and its applications in various industries make it a valuable compound .
Properties
IUPAC Name |
(E)-dec-4-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNFOJWKJSYIDH-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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